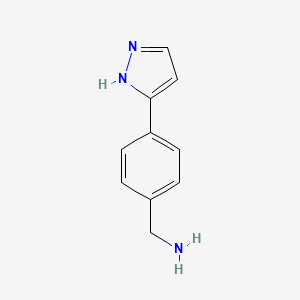

(4-(1H-Pyrazol-5-yl)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(1H-pyrazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJHXROUKGNRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h Pyrazol 5 Yl Phenyl Methanamine and Its Derivatives

Retrosynthetic Analysis of the (4-(1H-Pyrazol-5-yl)phenyl)methanamine Framework

A retrosynthetic analysis of this compound helps to deconstruct the molecule into simpler, commercially available starting materials. The primary disconnection points are the carbon-nitrogen bond of the aminomethyl group and the bonds forming the pyrazole (B372694) ring.

The initial disconnection simplifies the target molecule to a key intermediate, 4-(1H-pyrazol-5-yl)benzaldehyde. This transformation is based on a reductive amination reaction, a reliable method for forming amines from carbonyl compounds. pearson.commasterorganicchemistry.com

Further deconstruction of the 4-(1H-pyrazol-5-yl)benzaldehyde intermediate focuses on the pyrazole ring. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. chim.it A common and effective method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.orgmdpi.com This leads to the disconnection of the pyrazole into hydrazine and a 1,3-dicarbonyl precursor, such as a substituted benzoylacetone, which already contains the required phenyl group. This approach suggests a linear synthesis beginning with the functionalization of a phenyl-containing starting material, followed by the construction of the pyrazole ring, and concluding with the formation of the methanamine group.

Established Synthetic Routes for this compound Synthesis

Established routes for synthesizing the target molecule and its derivatives are typically multi-step processes that require careful control of reaction conditions to achieve good yields and regioselectivity. organic-chemistry.org

Multi-Step Organic Synthesis Techniques

A logical forward synthesis, based on the retrosynthetic analysis, would commence with a suitable 4-substituted benzene (B151609) derivative. A common starting point could be 4-acetylbenzonitrile (B130643) or 4-formylacetophenone. The synthesis would proceed through the formation of a 1,3-dicarbonyl intermediate, followed by cyclization to form the pyrazole ring, and finally, conversion of the functional group on the phenyl ring (e.g., a nitrile or aldehyde) into the aminomethyl group.

Condensation Reactions for Pyrazole Moiety Formation

The cornerstone of many pyrazole syntheses is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine. rsc.orgresearchgate.net This is a robust and versatile method for creating the pyrazole core. wikipedia.org In the context of synthesizing this compound, a key step would involve reacting a precursor like 1-(4-cyanophenyl)-3-aryl-1,3-propanedione or a similar β-diketone with hydrazine hydrate. researchgate.netnih.gov

The reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. researchgate.net The choice of solvent and catalyst can influence the reaction rate and yield. mdpi.com For instance, reactions can be carried out in ethanol (B145695) or acetic acid, and sometimes under microwave irradiation to accelerate the process. mdpi.comnih.gov

| Reaction Step | Reactants | Product | Typical Conditions |

| Pyrazole Formation | 1-(4-formylphenyl)-1,3-butanedione, Hydrazine hydrate | 4-(3-methyl-1H-pyrazol-5-yl)benzaldehyde | Reflux in ethanol or acetic acid |

| Pyrazole Formation | α,β-unsaturated ketone, Hydrazine | Pyrazoline (intermediate), then Pyrazole | Oxidation of pyrazoline intermediate nih.gov |

Introduction of the Phenyl Ring via Electrophilic Aromatic Substitution

While building the pyrazole onto a pre-functionalized phenyl ring is common, another strategy involves coupling a pre-formed pyrazole ring with a phenyl derivative. Modern cross-coupling reactions, such as the Suzuki or Stille coupling, are highly effective for this purpose. For example, a halogenated pyrazole (e.g., 5-bromo-1H-pyrazole) could be coupled with a (4-(aminomethyl)phenyl)boronic acid derivative in the presence of a palladium catalyst. This approach offers high modularity, allowing for the synthesis of a wide range of derivatives by varying either the pyrazole or the phenyl coupling partner.

Final Coupling Reactions, Including Reductive Amination and Direct Amination

The final step in the proposed synthesis is the conversion of the carbonyl group of the intermediate, 4-(1H-pyrazol-5-yl)benzaldehyde, into the aminomethyl group. Reductive amination is a highly efficient and widely used method for this transformation. pearson.commasterorganicchemistry.com

This reaction involves two stages: the initial reaction of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate in situ. pearson.com This imine is then reduced to the corresponding primary amine. thieme-connect.de Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. pearson.commasterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly useful as it is selective for the iminium ion over the aldehyde, preventing side reactions. masterorganicchemistry.com

| Reaction | Starting Material | Reagents | Product |

| Reductive Amination | 4-(1H-Pyrazol-5-yl)benzaldehyde | 1. Ammonia (NH₃) or Ammonium Acetate2. Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) | This compound |

Exploration of Novel Synthetic Strategies and Methodologies

Recent advancements in organic synthesis have led to more efficient and environmentally friendly methods for constructing pyrazole-containing molecules. Multicomponent reactions (MCRs) are particularly noteworthy. beilstein-journals.org These reactions allow for the synthesis of complex molecules like pyrazole derivatives in a single step from three or more starting materials, which increases efficiency by reducing the number of synthetic steps and purification procedures. rsc.orgbeilstein-journals.org For instance, a one-pot synthesis could involve reacting an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative to directly form a highly substituted pyrazole. beilstein-journals.org

Furthermore, transition-metal-free and catalyst-free methods are being developed. nih.gov These often rely on thermal or microwave-assisted conditions to promote cyclization and condensation reactions, aligning with the principles of green chemistry. researchgate.net Photoclick cycloaddition followed by photocatalyzed oxidative reactions also represents a modern, regioselective route to pyrazole synthesis. organic-chemistry.org These innovative strategies offer promising alternatives to traditional methods for the synthesis of this compound and its analogues.

One-Pot and Two-Pot Synthesis Approaches

One-pot and two-pot syntheses represent efficient and atom-economical strategies for the construction of complex molecules like this compound from simple precursors. These methods streamline the synthetic process by minimizing the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.

A plausible and efficient one-pot or two-pot synthesis of the core pyrazole structure often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of the (4-(1H-Pyrazol-5-yl)phenyl) moiety, a key intermediate is often a functionalized benzonitrile (B105546) or benzaldehyde. For instance, the synthesis of 2-Chloro-4-(1H-Pyrazol-5-yl)benzonitrile has been reported, which serves as a close analog to the direct precursor of the target compound. researchgate.net The general strategy involves the reaction of a suitably substituted acetophenone (B1666503) with a source of the pyrazole nitrogen atoms, typically hydrazine or a substituted hydrazine.

Multi-component reactions (MCRs) are a powerful class of one-pot reactions for the synthesis of pyrazole derivatives. For example, a three-component reaction of an aldehyde, malononitrile, and phenylhydrazine (B124118) can yield 5-amino-1H-pyrazole-4-carbonitriles in an eco-friendly water/ethanol solvent system. researchgate.net While not a direct synthesis of the target compound, this methodology highlights the feasibility of constructing the pyrazolyl-phenyl scaffold in a single step. Another one-pot approach involves the reaction of methyl ketones, an arylaldehyde, and hydrazine hydrochloride, followed by in-situ oxidation to afford substituted pyrazoles. mdpi.com

A hypothetical two-pot synthesis for this compound could first involve the synthesis of 4-(1H-pyrazol-5-yl)benzonitrile. This could be achieved through the reaction of 4-acetylbenzonitrile with a suitable reagent like N,N-dimethylformamide dimethyl acetal (B89532) to form an enaminone, followed by cyclization with hydrazine. The second pot would then involve the reduction of the nitrile functionality to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Nucleophilic Substitution Reactions in Derivatization

Once the this compound core is synthesized, nucleophilic substitution reactions offer a versatile avenue for its derivatization. The primary amine group of the methanamine moiety is a potent nucleophile and can readily react with a variety of electrophiles to introduce diverse functional groups.

For instance, the amine can undergo N-alkylation with alkyl halides or N-arylation with activated aryl halides. These reactions can be used to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. The pyrazole ring itself can also participate in nucleophilic substitution reactions, particularly at the nitrogen atoms. Alkylation of the pyrazole nitrogen can lead to a mixture of N1 and N2 isomers, and the regioselectivity of this reaction can often be controlled by the choice of reaction conditions and the nature of the substituents on the pyrazole ring.

Furthermore, if a suitable leaving group is present on the pyrazole or phenyl ring, nucleophilic aromatic substitution can be employed to introduce additional functional groups. For example, a chloro-substituent on the pyrazole ring, as seen in intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, can be displaced by various nucleophiles. mdpi.com

Electrophilic Additions and Acylation Reactions

Electrophilic addition and acylation reactions are fundamental transformations for the derivatization of this compound. The primary amine of the methanamine group is readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy in medicinal chemistry to introduce a variety of acyl groups, which can influence the compound's biological activity and pharmacokinetic profile.

The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, although the regioselectivity can be complex and is influenced by the substituents already present on the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions would typically occur at the C4 position of the pyrazole ring, which is the most electron-rich position in many 1,5-disubstituted pyrazoles.

For example, the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a substituted amide (like dimethylformamide), can be used to introduce a formyl group onto the pyrazole ring, as demonstrated in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com This formyl group can then be a handle for further synthetic transformations.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound and its derivatives, several parameters can be systematically varied.

| Parameter | Effect on Reaction | Example |

| Solvent | Can influence the solubility of reactants, reaction rates, and in some cases, the regioselectivity of the reaction. | In the synthesis of N-phenyl pyrazoles, ionic liquids have been used as a green and efficient solvent, leading to good to moderate yields with a simple work-up procedure. researchgate.net |

| Catalyst | Can significantly accelerate the reaction rate and influence the selectivity. Both acid and base catalysts are commonly employed in pyrazole synthesis. | In the three-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), sodium acetate (B1210297) was used as an effective catalyst at room temperature. nih.gov |

| Temperature | Reaction rates are highly dependent on temperature. Higher temperatures can increase the rate but may also lead to the formation of undesired byproducts. | In some pyrazole syntheses, controlling the temperature allows for the divergent synthesis of different product scaffolds. |

| Reactant Stoichiometry | The ratio of reactants can be crucial, especially in multi-component reactions, to ensure the complete consumption of the limiting reagent and to avoid side reactions. | In the synthesis of pyrazoline derivatives, the molar ratio of the chalcone (B49325) to the hydrazine derivative is carefully controlled to maximize the yield of the desired product. mdpi.com |

The use of microwave irradiation has also been shown to accelerate pyrazole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating methods. Furthermore, the choice of the reducing agent and the reaction conditions for the conversion of a nitrile or aldehyde precursor to the final methanamine is critical for achieving a high yield and avoiding over-reduction or side reactions.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective synthetic methods for chiral analogs of this compound is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral analogs can be prepared through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One common approach is the enantioselective reduction of a prochiral ketimine precursor. For example, the Meerwein-Schmidt-Ponndorf-Verley (MSPV) reduction of N-phosphinoyl ketimines using a chiral aluminum complex derived from BINOL and 2-propanol has been shown to produce chiral amines with high enantiomeric excess. nepjol.info A similar strategy could be envisioned for the synthesis of chiral this compound analogs, where a pyrazolylphenyl ketone is first converted to a ketimine and then subjected to stereoselective reduction.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, directing a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary can be removed.

Furthermore, stereoselective addition reactions to the pyrazole ring or its substituents can be employed. For instance, the regio- and stereoselective Michael addition of pyrazoles to conjugated carbonyl alkynes has been developed for the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, where the stereochemical outcome is controlled by the presence or absence of a silver carbonate catalyst. sigmaaldrich.com While this example does not directly produce a chiral center at the methanamine carbon, it illustrates the potential for controlling stereochemistry in pyrazole derivatives.

The synthesis of chiral pyrazole-containing molecules is an active area of research, and the development of new asymmetric methods will undoubtedly facilitate the preparation of a wide range of enantiomerically pure analogs of this compound for biological evaluation.

Advanced Spectroscopic and Structural Characterization of 4 1h Pyrazol 5 Yl Phenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments (such as COSY, HSQC, and HMBC) for (4-(1H-Pyrazol-5-yl)phenyl)methanamine are not documented in the available literature. Such data would be crucial for confirming the connectivity of atoms within the molecule, including the substitution pattern on the phenyl and pyrazole (B372694) rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its chemical formula (C₁₀H₁₁N₃), specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern from techniques like ESI-MS or EI-MS, are not reported in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental IR spectra identifying the characteristic absorption frequencies for the functional groups present in this compound, such as the N-H stretches of the amine and pyrazole, C-H stretches of the aromatic rings, and C=C/C=N vibrations, are not available in the public scientific record.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

No published X-ray crystallography studies for this compound were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, which are essential for a definitive solid-state structural determination, is currently unavailable.

Purity Assessment and Chromatographic Methods (e.g., TLC, HPLC)

Specific protocols and results for the purity assessment of this compound using chromatographic methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), including retention times and solvent systems, are not described in the accessible literature.

Computational and Theoretical Investigations of 4 1h Pyrazol 5 Yl Phenyl Methanamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. modern-journals.comnih.gov For (4-(1H-Pyrazol-5-yl)phenyl)methanamine, these calculations would typically be performed to determine its optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.govresearchgate.net

The analysis of HOMO-LUMO energy gaps helps in predicting the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps would reveal the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. nih.gov While numerous studies apply these methods to various pyrazole (B372694) derivatives researchgate.netresearchgate.netasianpubs.org, specific values and graphical data for this compound are not available in the reviewed literature.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound This table is illustrative of the type of data that would be generated from DFT calculations; the values are not based on actual research findings.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.7 eV |

| Dipole Moment | Measure of Molecular Polarity | 2.5 D |

Molecular Modeling and Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates. nih.govresearchgate.net

Docking simulations would predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), of this compound to the active site of a specific biological target. nih.govnih.gov The simulation also provides the most likely binding pose or conformation of the ligand within the protein's binding pocket. Although docking studies have been performed for a wide array of pyrazole derivatives against targets like kinases, EGFR, and various enzymes nih.govacs.orgresearchgate.net, no specific studies were found that report the binding affinities or modes for the title compound.

Following the prediction of a binding mode, the interaction profile is analyzed to identify the specific non-covalent interactions between the ligand and the amino acid residues of the protein. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. Such analysis is vital for understanding the basis of molecular recognition and for guiding the rational design of more potent inhibitors. semanticscholar.org Without specific docking studies on this compound, a detailed analysis of its interaction profile with any biological target cannot be provided.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. eurasianjournals.com For this compound, MD simulations could be used to explore its conformational landscape in different environments (e.g., in solution). When applied to a protein-ligand complex, MD simulations can assess the stability of the predicted binding pose from docking studies. nih.gov Key analyses include calculating the root-mean-square deviation (RMSD) to check for conformational stability and analyzing fluctuations in intermolecular interactions over the simulation period. nih.govnih.gov No MD simulation results have been published specifically for this compound.

In Silico Prediction of Pharmacokinetic Behavior and Drug-like Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. researchgate.netnih.gov These predictions help in assessing the "drug-likeness" of a compound early in the discovery process. Parameters often evaluated include compliance with frameworks like Lipinski's Rule of Five, solubility, gastrointestinal absorption, and blood-brain barrier penetration. researchgate.netresearchgate.net While ADME predictions are commonly reported for novel pyrazole series idaampublications.in, specific predicted values for this compound were not found in the searched literature.

Table 2: Illustrative In Silico ADME/Drug-like Property Predictions This table demonstrates the kind of data generated from in silico pharmacokinetic predictions; the values are hypothetical and not from published research on the specified compound.

| Property | Description | Predicted Outcome (Hypothetical) |

|---|---|---|

| Molecular Weight | Mass of the molecule | 187.23 g/mol (Compliant) |

| LogP | Octanol-water partition coefficient (Lipophilicity) | 1.8 (Compliant) |

| Hydrogen Bond Donors | Number of H-bond donor groups | 2 (Compliant) |

| Hydrogen Bond Acceptors | Number of H-bond acceptor groups | 3 (Compliant) |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 54.4 Ų |

| GI Absorption | Predicted gastrointestinal absorption | High |

Bioactivity Score Prediction and Computational Screening

Bioactivity scores can be computationally predicted based on a molecule's structure to estimate its potential to interact with major drug target classes, such as GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptor ligands. These scores help prioritize compounds for further screening. researchgate.net Computational screening, or virtual screening, involves docking large libraries of compounds against a target protein to identify potential "hits". nih.gov While the pyrazole scaffold is common in many biologically active molecules nih.govmdpi.com, specific predicted bioactivity scores or results from computational screening campaigns involving this compound are not documented in the available literature.

Structure Activity Relationship Sar Studies of 4 1h Pyrazol 5 Yl Phenyl Methanamine Analogs

Systematic Derivatization Strategies on the Phenyl Ring and Pyrazole (B372694) Moiety

Systematic derivatization of the (4-(1H-Pyrazol-5-yl)phenyl)methanamine scaffold involves strategic modifications at two primary locations: the phenyl ring and the pyrazole moiety. These modifications aim to explore the chemical space around the core structure to enhance potency, selectivity, and pharmacokinetic properties.

On the Phenyl Ring:

The phenyl ring offers several positions for substitution. Common strategies include the introduction of various functional groups at the ortho, meta, and para positions relative to the pyrazolyl group. These substitutions can alter the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the introduction of electron-withdrawing groups (e.g., halogens like chloro and fluoro, or nitro groups) or electron-donating groups (e.g., methoxy (B1213986) or methyl groups) can significantly influence the molecule's interaction with target proteins. nih.gov

On the Pyrazole Moiety:

The pyrazole ring itself presents multiple sites for derivatization. The N1 position of the pyrazole is a common site for substitution, where the introduction of alkyl or aryl groups can modulate the compound's properties. For example, N1-alkylation with small alkyl groups or larger moieties like benzyl (B1604629) groups can impact the compound's activity. nih.gov Furthermore, positions C3 and C4 of the pyrazole ring can also be substituted. Modifications at these positions can influence the orientation of the molecule within a binding pocket and introduce new interaction points.

A general synthetic approach to achieve these derivatizations often involves multi-step syntheses starting from commercially available precursors. For instance, substituted acetophenones can be used to construct the pyrazole ring, which is then coupled with a suitably functionalized phenyl group. The methanamine side chain can be introduced at a later stage through reactions like reductive amination.

Impact of Substituent Patterns on Molecular Interactions and Potential Biological Activity

The nature and position of substituents on both the phenyl and pyrazole rings have a profound impact on the molecular interactions of this compound analogs and their resulting biological activities.

Substituents on the phenyl ring can dictate the molecule's ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with a biological target. For example, in the context of kinase inhibition, a common area of investigation for pyrazole derivatives, a halogen substituent on the phenyl ring can occupy a specific hydrophobic pocket within the kinase's active site, thereby enhancing binding affinity. nih.gov The presence of a hydroxyl or methoxy group could act as a hydrogen bond acceptor or donor, forming crucial interactions with amino acid residues.

Similarly, substitutions on the pyrazole ring are critical. An N1-substituted pyrazole can orient the entire molecule in a specific conformation, which may be more favorable for binding. The substituent at this position can also influence the compound's solubility and metabolic stability. For instance, the introduction of a polar group at the N1 position might enhance aqueous solubility.

The interplay between substituents on both rings is also a key determinant of activity. A particular combination of substituents may lead to a synergistic effect on binding affinity. The following table summarizes the general impact of different substituent patterns on the potential biological activity of pyrazole-phenyl analogs, based on findings from related pyrazole derivatives.

| Ring | Position of Substitution | Type of Substituent | General Impact on Potential Biological Activity |

| Phenyl Ring | Ortho, Meta, Para | Electron-withdrawing (e.g., -Cl, -F, -NO₂) | Can enhance binding to hydrophobic pockets and improve potency. |

| Ortho, Meta, Para | Electron-donating (e.g., -OCH₃, -CH₃) | May increase metabolic susceptibility but can also form specific hydrogen bonds. | |

| Pyrazole Moiety | N1 | Alkyl, Aryl | Influences orientation, solubility, and metabolic stability. |

| C3, C4 | Various functional groups | Can introduce new interaction points and fine-tune binding affinity. |

Comparative Analysis with Structurally Related Pyrazole Derivatives

To understand the unique contribution of the this compound scaffold, it is beneficial to compare its SAR with structurally related pyrazole derivatives that have been investigated for similar biological targets.

One such class of compounds is the 1,5-diarylpyrazole derivatives. In these compounds, both the N1 and C5 positions of the pyrazole are substituted with aryl groups. SAR studies on these derivatives have often shown that the nature of the aryl group at the C5 position is critical for activity, with specific substitution patterns on this ring leading to significant changes in potency. nih.gov In comparison, for this compound, the C5 position is occupied by the methanamine-substituted phenyl ring, suggesting that the interactions of this entire group are a primary driver of activity.

Another relevant comparison can be made with pyrazolo[3,4-d]pyrimidine derivatives, which are also extensively studied as kinase inhibitors. mdpi.com The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine (B156593) and can mimic its interactions in the ATP-binding site of kinases. While this compound does not possess this fused ring system, the pyrazole-phenyl core can still occupy the ATP binding site, with the methanamine group potentially extending into solvent-exposed regions or forming interactions with other parts of the protein.

The table below provides a comparative overview of key structural features and their general influence on activity for different pyrazole-based scaffolds.

| Scaffold | Key Structural Features | General Influence on Activity |

| This compound | C5-linked phenylmethanamine | The phenylmethanamine group is a key pharmacophoric element. |

| 1,5-Diarylpyrazoles | Aryl groups at N1 and C5 | The nature and substitution of the C5-aryl group are often critical. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Fused pyrimidine (B1678525) ring | Acts as an adenine bioisostere, targeting ATP-binding sites. mdpi.com |

Elucidation of Pharmacophore Features Contributing to Research Activity

A pharmacophore model for a class of compounds outlines the essential steric and electronic features required for optimal interaction with a specific biological target. For analogs of this compound, a general pharmacophore model can be elucidated based on the common structural motifs found in active pyrazole derivatives targeting similar biological endpoints, such as protein kinases. nih.govnih.gov

The key pharmacophoric features for this class of compounds are likely to include:

A Hydrogen Bond Donor/Acceptor Region: The pyrazole ring itself, with its two nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor (N). This feature is often crucial for anchoring the molecule within the binding site of a target protein.

Aromatic/Hydrophobic Regions: The phenyl ring and the pyrazole ring provide two aromatic regions that can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

A Hydrogen Bond Donor/Acceptor Feature: The primary amine of the methanamine group can act as a hydrogen bond donor. This group can form critical interactions with the target, often in a solvent-exposed region.

Aromatic Ring with Potential for Substitution: The phenyl ring serves as a scaffold for substituents that can be tailored to fit into specific sub-pockets of the target, thereby enhancing selectivity and potency.

These features collectively define the spatial arrangement of functionalities that are believed to be essential for the biological activity of these compounds.

Strategies for Lead Optimization based on SAR insights

One key strategy is scaffold hopping , where the pyrazole-phenyl core is replaced with other heterocyclic systems that maintain the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Another important strategy is the introduction of metabolic soft spots or the blocking of metabolic sites . If a particular position on the molecule is found to be susceptible to rapid metabolism, it can be modified to improve the compound's pharmacokinetic profile. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidation.

Fine-tuning of physicochemical properties is also crucial. Properties such as solubility, lipophilicity (logP), and polar surface area (PSA) can be modulated through the introduction of appropriate functional groups. For instance, adding a polar group can increase solubility, which is often a desirable property for drug candidates.

The following table outlines some potential lead optimization strategies for this class of compounds.

| Strategy | Rationale | Example Modification |

| Enhance Potency | Increase binding affinity to the target. | Introduce substituents on the phenyl ring that fit into specific hydrophobic pockets. |

| Improve Selectivity | Reduce off-target effects. | Modify substituents to exploit differences in the binding sites of related targets. |

| Optimize Pharmacokinetics | Improve absorption, distribution, metabolism, and excretion (ADME) properties. | Introduce polar groups to increase solubility; block metabolic sites. |

| Reduce Toxicity | Minimize adverse effects. | Remove or modify structural motifs associated with toxicity. |

Mechanistic Investigations of Biological Activity in Research Models

Exploration of Molecular Target Interactions (Enzymes, Receptors)

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, known to interact with a range of enzymes and receptors. This interaction is often characterized by a high degree of selectivity and specificity, which is crucial for therapeutic efficacy.

The substitution pattern on the pyrazole ring plays a critical role in determining the binding selectivity and specificity of these compounds. For instance, the well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme over its COX-1 isoform. This selectivity is attributed to the specific interactions between the trifluoromethyl group on the pyrazole ring and a side pocket in the COX-2 active site.

In the context of antimicrobial activity, certain pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. The specificity of these interactions is crucial for their antibacterial effect while minimizing toxicity to host cells.

Pyrazole derivatives have been shown to inhibit various biological pathways implicated in disease pathogenesis. A notable example is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition by pyrazole compounds can lead to a downstream reduction in the production of pro-inflammatory cytokines.

Furthermore, some pyrazole-containing molecules have been investigated as kinase inhibitors. For example, derivatives of (1H-pyrazol-4-yl)methanamines have been synthesized and evaluated for their inhibitory potential against PI3Kγ (Phosphoinositide 3-kinase gamma), an enzyme involved in inflammatory and immune responses.

In Vitro Cellular Pathway Modulation Studies

Investigation of Diverse Biological Activities within Research Models

The diverse biological activities of pyrazole derivatives have been extensively documented in various research models, highlighting their potential as therapeutic agents.

The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. As mentioned, the selective inhibition of COX-2 is a primary mechanism for many pyrazole-based anti-inflammatory drugs. This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Some pyrazole derivatives have also been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. Dual inhibition of COX-2 and 5-LOX is a desirable feature for anti-inflammatory agents, as it can provide broader efficacy.

Moreover, studies have indicated that the anti-inflammatory actions of some pyrazole compounds may involve the modulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

The pyrazole nucleus is a common feature in many compounds exhibiting antimicrobial properties. The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes. As previously noted, DNA gyrase is a key target for some pyrazole derivatives. By inhibiting this enzyme, these compounds interfere with bacterial DNA replication and repair, ultimately leading to cell death.

The antifungal activity of pyrazole-containing compounds has also been reported. While the exact mechanisms are varied, they can involve the disruption of fungal cell membrane integrity or the inhibition of enzymes crucial for fungal survival. For instance, some pyrazole derivatives have shown inhibitory activity against various fungal strains, including Candida albicans and Aspergillus niger.

Table of Investigated Biological Activities of Pyrazole Derivatives

| Biological Activity | Molecular Target/Mechanism | Research Model |

|---|---|---|

| Anti-inflammatory | COX-2 Inhibition | Cell lines, Animal models |

| Anti-inflammatory | 5-LOX Inhibition | Cell lines |

| Anti-inflammatory | NF-κB Pathway Inhibition | Cell lines |

| Anti-inflammatory | NO/cGMP Pathway Modulation | In vitro assays |

| Antibacterial | DNA Gyrase Inhibition | Bacterial strains |

Based on a comprehensive review of the available scientific literature, there is no specific research data for the compound (4-(1H-Pyrazol-5-yl)phenyl)methanamine that pertains to the requested sections on anticancer activity, enzyme inhibition kinetics, and mechanism of action through biochemical assays.

The provided search results contain extensive information on the biological activities of a wide range of pyrazole derivatives. This research highlights the potential of the pyrazole scaffold in medicinal chemistry, with various analogs demonstrating significant effects in preclinical studies. For instance, different pyrazole-containing molecules have been shown to exhibit anticancer properties by targeting specific enzymes and cellular pathways.

However, the research is highly specific to the exact structure of each derivative, including the substitution patterns on both the pyrazole and phenyl rings. The biological activity of one pyrazole derivative cannot be extrapolated to another, as minor structural changes can lead to vastly different pharmacological profiles.

Therefore, an article focusing solely on the mechanistic investigations of This compound as per the detailed outline cannot be generated without specific published studies on this exact molecule. The scientific community has explored many related compounds, but data for this particular chemical is not available in the public domain based on the conducted search.

Advanced Research Applications and Future Directions

Role as a Chemical Probe for Biological Systems

While direct studies on (4-(1H-Pyrazol-5-yl)phenyl)methanamine as a chemical probe are not extensively documented, the inherent properties of the pyrazole (B372694) core suggest its significant potential in this area. Pyrazole derivatives are known to interact with a wide range of biological targets, and this specific compound can be functionalized to create probes for studying biological processes. The methanamine group offers a convenient point for attaching reporter molecules such as fluorophores or biotin, enabling the tracking and identification of its binding partners within a cell or organism. The pyrazole-phenyl group can be designed to selectively bind to specific proteins, allowing researchers to investigate the function and localization of these proteins in their native environment.

Application as a Privileged Scaffold for Combinatorial Library Design

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The structure of this compound makes it an excellent building block for the creation of combinatorial libraries. nih.gov By modifying the pyrazole, phenyl, and amine components of the molecule, a vast number of diverse compounds can be synthesized. This diversity is crucial for screening against various biological targets to identify new drug candidates. The synthesis of libraries based on this scaffold can be achieved through various established chemical reactions, making it an attractive core for drug discovery programs. mdpi.comrsc.org

| Feature | Description | Reference |

| Core Structure | Pyrazole-phenyl-methanamine | N/A |

| Diversification Points | Pyrazole ring, Phenyl ring, Methanamine group | mdpi.com |

| Application | High-throughput screening for drug discovery | nih.gov |

Exploration in Chemical Biology for Compound-Protein Interaction Studies

In the field of chemical biology, understanding the interactions between small molecules and proteins is fundamental. The this compound scaffold is well-suited for such studies. Pyrazole-containing compounds have been shown to interact with a variety of proteins, including kinases, which are crucial targets in cancer therapy. researchgate.net By systematically modifying the structure of this compound, researchers can investigate the specific molecular interactions that govern binding affinity and selectivity for a particular protein. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the precise binding mode of these compounds, providing valuable insights for the rational design of more potent and selective inhibitors. mdpi.com

Potential in Material Science and Optoelectronics Research

The applications of pyrazole derivatives extend beyond the life sciences into material science and optoelectronics. Certain pyrazole-based compounds have been investigated for their nonlinear optical (NLO) properties, which are essential for applications in telecommunications and optical computing. nih.gov The aromatic nature of the pyrazole and phenyl rings in this compound suggests that it could serve as a core for the development of new organic materials with interesting photophysical properties. Furthermore, the ability to form organized structures through hydrogen bonding and π-π stacking could lead to the creation of novel liquid crystals or organic semiconductors. Research in this area is still in its early stages, but the potential for creating functional materials from this scaffold is significant. researchgate.net

Emerging Applications in Agrochemical Research

The pyrazole moiety is a key component in a number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. nih.gov This is due to the ability of pyrazole-containing compounds to interfere with essential biological processes in pests and weeds. The this compound structure can be seen as a starting point for the discovery of new agrochemicals. By creating and screening libraries of derivatives, it may be possible to identify compounds with high efficacy and selectivity, as well as favorable environmental profiles. The versatility of the pyrazole scaffold allows for fine-tuning of the molecule's properties to target specific agricultural pests. mdpi.com

Challenges and Future Research Avenues for the Pyrazole-Phenyl-Methanamine Core

Despite its promise, there are challenges to be addressed in the research and application of the this compound core. One of the primary synthetic challenges is controlling the regioselectivity during the synthesis of substituted pyrazoles. mdpi.com Developing more efficient and selective synthetic methods will be crucial for accessing a wider range of derivatives for screening.

Future research will likely focus on several key areas:

Expansion of Chemical Space: Synthesizing more diverse libraries of compounds based on this scaffold to explore a wider range of biological activities and material properties.

Target Identification and Validation: Identifying the specific biological targets of active compounds and validating their therapeutic or agrochemical potential.

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how structural modifications affect the activity and properties of these compounds.

Development of Advanced Materials: Exploring the potential of this scaffold in the design of new organic electronic and photonic materials.

Integration with Advanced Technologies for High-Throughput Screening and Discovery

The discovery of new applications for the this compound core will be greatly accelerated by the integration of advanced technologies. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. nih.gov When combined with combinatorial chemistry based on the pyrazole-phenyl-methanamine scaffold, HTS can quickly identify promising lead compounds for further development. Furthermore, computational methods, such as molecular docking and virtual screening, can be used to predict the binding of these compounds to protein targets, helping to prioritize synthetic efforts and rationalize experimental results. mdpi.com

| Technology | Application |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of derivatives for biological activity. |

| Combinatorial Chemistry | Generate diverse libraries of compounds based on the core scaffold. |

| Molecular Docking | Predict the binding modes and affinities of compounds to protein targets. |

| Virtual Screening | Computationally screen large virtual libraries to identify potential hits. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.